molecular formula C12H10N6O3S B12841173 5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one

5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one

Cat. No.: B12841173
M. Wt: 318.31 g/mol
InChI Key: SSJOJYFFRVOHQY-UHFFFAOYSA-N
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Description

5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, including an amino group, a furan ring, a hydroxyethyl group, and a thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one typically involves multi-step reactions. One common approach is the condensation of a furan derivative with a thiazole precursor, followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents like toluene or ethanol, and catalysts such as potassium ferricyanide for oxidation steps .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include oxidative stress responses, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one stands out due to its combination of functional groups and the potential for diverse chemical reactions. Its structure allows for unique interactions in biological systems and applications in material science, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C12H10N6O3S

Molecular Weight

318.31 g/mol

IUPAC Name

7-amino-4-(furan-2-yl)-10-(2-hydroxyethyl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one

InChI

InChI=1S/C12H10N6O3S/c13-11-15-9-7(22-12(20)17(9)3-4-19)10-14-8(16-18(10)11)6-2-1-5-21-6/h1-2,5,19H,3-4H2,(H2,13,15)

InChI Key

SSJOJYFFRVOHQY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN3C(=N2)C4=C(N=C3N)N(C(=O)S4)CCO

Origin of Product

United States

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